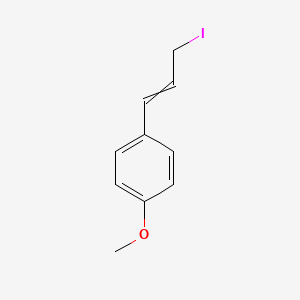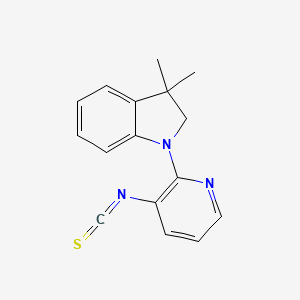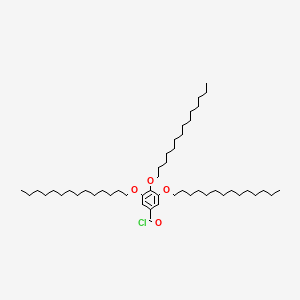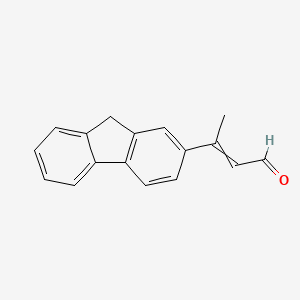
1-(3-Iodoprop-1-en-1-yl)-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Iodoprop-1-en-1-yl)-4-methoxybenzene is an organic compound characterized by the presence of an iodine atom attached to a propene chain, which is further connected to a methoxy-substituted benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Iodoprop-1-en-1-yl)-4-methoxybenzene typically involves the iodination of a propene derivative followed by its coupling with a methoxybenzene derivative. One common method involves the use of iodine and a suitable catalyst to introduce the iodine atom into the propene chain. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Iodoprop-1-en-1-yl)-4-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The propene chain can be oxidized to form epoxides or diols.
Reduction Reactions: The double bond in the propene chain can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium amide in solvents like ethanol or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or osmium tetroxide in aqueous or organic solvents.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride in ether.
Major Products Formed
Substitution Reactions: Products include 1-(3-hydroxyprop-1-en-1-yl)-4-methoxybenzene, 1-(3-aminoprop-1-en-1-yl)-4-methoxybenzene, and 1-(3-thiolprop-1-en-1-yl)-4-methoxybenzene.
Oxidation Reactions: Products include 1-(3-epoxyprop-1-en-1-yl)-4-methoxybenzene and 1-(3,4-dihydroxyprop-1-en-1-yl)-4-methoxybenzene.
Reduction Reactions: The major product is 1-(3-iodopropyl)-4-methoxybenzene.
Scientific Research Applications
1-(3-Iodoprop-1-en-1-yl)-4-methoxybenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Iodoprop-1-en-1-yl)-4-methoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The iodine atom and the methoxy group play crucial roles in modulating the compound’s reactivity and binding affinity. The propene chain allows for further functionalization, enabling the compound to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromoprop-1-en-1-yl)-4-methoxybenzene
- 1-(3-Chloroprop-1-en-1-yl)-4-methoxybenzene
- 1-(3-Fluoroprop-1-en-1-yl)-4-methoxybenzene
Uniqueness
1-(3-Iodoprop-1-en-1-yl)-4-methoxybenzene is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher reactivity in substitution reactions and potential use in radiolabeling. The methoxy group further enhances its solubility and interaction with biological targets, making it a versatile compound for various applications.
Properties
CAS No. |
918959-08-7 |
|---|---|
Molecular Formula |
C10H11IO |
Molecular Weight |
274.10 g/mol |
IUPAC Name |
1-(3-iodoprop-1-enyl)-4-methoxybenzene |
InChI |
InChI=1S/C10H11IO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-7H,8H2,1H3 |
InChI Key |
GSDRNTRRIDMGHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(6-Methoxypyridin-3-yl)-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B14189284.png)
![(1S,2R,4R)-2-(Pyridin-3-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B14189293.png)
![5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]pyridin-3-amine](/img/structure/B14189296.png)
amino]-](/img/structure/B14189303.png)


![[(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methanol](/img/structure/B14189331.png)
![4-[(E)-(1,10-Phenanthrolin-5-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14189339.png)


![3-[2-(2-Methylphenyl)hydrazinylidene]-5-phenylfuran-2(3H)-one](/img/structure/B14189345.png)

